8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a complex organic compound that belongs to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents such as methoxy, methyl, and nitrobenzyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Quinazoline Core Construction: The quinazoline core is constructed by reacting anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Substituents: The methoxy, methyl, and nitrobenzyl groups are introduced through various substitution reactions, often involving nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted triazoloquinazolines depending on the reagents used.
Scientific Research Applications
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell cycle regulation, and DNA repair mechanisms.
Comparison with Similar Compounds
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:
Triazoloquinazolines: Compounds with similar triazole-quinazoline cores but different substituents.
Nitrobenzyl Derivatives: Compounds with nitrobenzyl groups attached to different core structures.
Methoxy-Substituted Quinazolines: Quinazolines with methoxy groups at various positions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUIOYQIRYLTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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